N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethylbenzenesulfonamide
Description
The compound N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a 1,2,3,4-tetrahydroisoquinoline core. The tetrahydroisoquinoline moiety is substituted at the 2-position with an isobutyryl group (2-methylpropanoyl) and at the 7-position with a 2,4-dimethylbenzenesulfonamide group. The isobutyryl substituent may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.
Crystallographic validation of such compounds typically employs programs like SHELX, which are widely used for small-molecule refinement and structure determination .
Properties
IUPAC Name |
2,4-dimethyl-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-14(2)21(24)23-10-9-17-6-7-19(12-18(17)13-23)22-27(25,26)20-8-5-15(3)11-16(20)4/h5-8,11-12,14,22H,9-10,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAMKXHBQFRMIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C(C)C)C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroisoquinoline core linked to a benzenesulfonamide moiety. The incorporation of the isobutyryl group enhances its chemical reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 342.43 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.43 g/mol |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. These interactions can modulate various cellular pathways leading to therapeutic effects.
- Inhibition of Enzymatic Activity : The sulfonamide group is known for its role in inhibiting enzymes involved in bacterial folic acid synthesis, which is critical for bacterial growth.
- Neuroprotective Effects : The tetrahydroisoquinoline structure has been associated with neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Biological Activity and Pharmacological Effects
Research indicates that compounds with similar frameworks exhibit a range of biological activities:
- Antibacterial Activity : The sulfonamide moiety is effective against various bacterial strains by disrupting folate synthesis.
- Antidepressant Potential : Some studies suggest that tetrahydroisoquinoline derivatives may have antidepressant effects due to their influence on neurotransmitter systems.
- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, contributing to pain management therapies.
Study 1: Antibacterial Efficacy
A study investigated the antibacterial activity of related sulfonamide compounds against common pathogens. Results indicated significant inhibition of bacterial growth in vitro, supporting the potential use of this compound as an antibacterial agent.
Study 2: Neuroprotective Effects
Research focusing on tetrahydroisoquinoline derivatives demonstrated neuroprotective effects in animal models of neurodegeneration. The findings suggest that the compound may help mitigate oxidative stress and neuronal damage.
Study 3: Anti-inflammatory Activity
In vitro assays showed that the compound could reduce pro-inflammatory cytokine production in immune cells. This suggests potential applications in treating inflammatory disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethylbenzenesulfonamide can be compared to two related sulfonamide derivatives documented in the literature:
4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide
- Core Structure : A tetrahydro-pyrimidinyl ring with a thioxo (C=S) group at position 2.
- Substituents :
- A 4,4,6-trimethyl substitution on the pyrimidine ring.
- A benzenesulfonamide group linked to a 2-thiazolyl moiety.
- Key Differences: The heterocyclic core (pyrimidine vs. tetrahydroisoquinoline) may confer distinct electronic and steric properties.
- Synthesis: Derived from sulfathiazole and 4-methyl-4-isothiocyanato-2-pentanone .
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide
- Core Structure : A pyridine ring substituted at position 2 with an aniline group and at position 3 with a 4-methylbenzenesulfonamide.
- Substituents :
- Aniline (phenylamine) at the pyridine’s 2-position.
- A single methyl group on the benzenesulfonamide (vs. 2,4-dimethyl in the target compound).
- The aniline group may enhance solubility but could also increase susceptibility to oxidative metabolism.
Table 1: Structural Comparison of Sulfonamide Derivatives
Research Implications and Limitations
- Structural Insights: The tetrahydroisoquinoline core in the target compound provides a rigid, planar structure conducive to interactions with aromatic residues in biological targets. In contrast, the pyrimidine and pyridine cores in Compounds 2.1 and 2.2 offer different electronic profiles .
- Functional Group Effects : The 2,4-dimethyl substitution on the benzenesulfonamide in the target compound may reduce polarity compared to the single methyl or thiazolyl groups in the analogs.
- Data Gaps : The evidence lacks quantitative data (e.g., binding affinities, solubility, or stability), limiting a direct pharmacological comparison. Further studies using tools like SHELXL for crystallographic analysis or enzymatic assays are needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
